

Kdm2B-IN-4: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest		
Compound Name:	Kdm2B-IN-4	
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Abstract

This technical guide provides an in-depth analysis of the target specificity and selectivity of **Kdm2B-IN-4**, a potent inhibitor of the histone lysine demethylase KDM2B. **Kdm2B-IN-4**, identified as compound 182b in patent WO2016112284A1, demonstrates significant potential for research in oncology and other hyperproliferative diseases. This document summarizes the available quantitative data on its inhibitory activity, details the experimental protocols for its characterization, and visualizes its place within the broader KDM2B signaling landscape.

Introduction to KDM2B

KDM2B (Lysine-Specific Demethylase 2B), also known as JHDM1B or FBXL10, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from di-methylated lysine 36 of histone H3 (H3K36me2), a mark generally associated with transcriptional elongation. KDM2B plays a crucial role in various cellular processes, including cell proliferation, senescence, differentiation, and is frequently dysregulated in cancer. Its involvement in key oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, has positioned it as an attractive therapeutic target for cancer drug development.[1][2]

Kdm2B-IN-4: Target Profile



Kdm2B-IN-4 is a small molecule inhibitor of KDM2B. The following table summarizes the available quantitative data regarding its inhibitory activity.

Target	Assay Type	IC50 (nM)	Reference
KDM2B	TR-FRET	1 - 100	Patent WO2016112284A1

Note: The patent provides a range for the IC50 value. Further specific data from published studies is not yet available.

Target Selectivity Profile

Data regarding the selectivity of **Kdm2B-IN-4** against other histone demethylases or off-target proteins is not explicitly provided in the public domain at this time. Comprehensive selectivity profiling is a critical step in the further development of this compound.

Experimental Protocols

The primary assay used to determine the inhibitory activity of **Kdm2B-IN-4** is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

KDM2B TR-FRET Assay for IC50 Determination

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against KDM2B demethylase activity.

Principle: This assay monitors the methylation status of a biotinylated H3K36me2 peptide substrate. Inhibition of KDM2B results in the maintenance of the methyl mark, which is detected by a specific antibody conjugated to a fluorescent donor. A fluorescent acceptor, which binds to the biotin tag on the peptide, is brought into proximity, allowing for FRET to occur.

Materials:

Full-length recombinant KDM2B enzyme



- Biotin-H3K36me2 peptide substrate (e.g., H2N-RKSAPATGGV(KMe2)KPHRYRPGTV-NTPEGBiot)
- α-ketoglutarate (2-OG)
- Iron (II) sulfate (FeSO4)
- TR-FRET detection reagents (e.g., from Cisbio), including a europium cryptate-labeled antimonomethyl lysine antibody (donor) and streptavidin-XL665 (acceptor)
- Assay buffer (e.g., 50 mM HEPES, pH 7.0, 0.1% BSA, 0.01% Triton X-100, 50 μM 2-OG, 50 μM FeSO4, 2 mM Ascorbic Acid)
- 384-well low-volume plates
- Test compound (Kdm2B-IN-4)

Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- Add the test compound dilutions to the assay plate.
- Add the KDM2B enzyme to the wells.
- Initiate the demethylation reaction by adding the biotin-H3K36me2 peptide substrate.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a detection mixture containing the TR-FRET donor and acceptor antibodies.
- Incubate the plate to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at both donor and acceptor wavelengths.

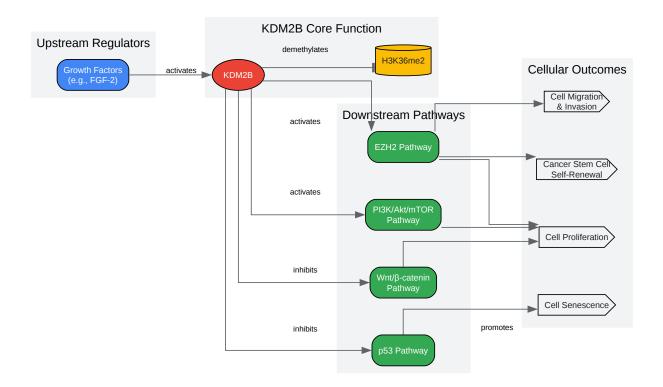


 Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.[3]

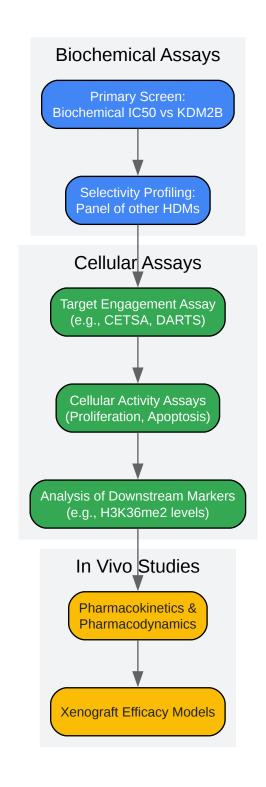
KDM2B Signaling Pathways

KDM2B is implicated in a complex network of signaling pathways that are often dysregulated in cancer. Understanding these pathways provides context for the potential downstream effects of KDM2B inhibition.









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References

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